molecular formula C11H13N7O3 B10912520 2-{(E)-[2-(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-4-nitrophenol

2-{(E)-[2-(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-4-nitrophenol

Cat. No.: B10912520
M. Wt: 291.27 g/mol
InChI Key: XMRPNQQNAMYYOD-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-nitrobenzaldehyde 1-(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone is a complex organic compound that combines the structural features of benzaldehyde, nitro, hydroxy, and triazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-nitrobenzaldehyde 1-(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 1-(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-nitrobenzaldehyde 1-(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

2-Hydroxy-5-nitrobenzaldehyde 1-(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-5-nitrobenzaldehyde 1-(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone involves its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The nitro and hydroxy groups can participate in redox reactions, contributing to its antimicrobial and anticancer properties. The triazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-nitrobenzaldehyde
  • 4-Nitrobenzaldehyde
  • 2-Hydroxy-1-naphthaldehyde

Uniqueness

2-Hydroxy-5-nitrobenzaldehyde 1-(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone is unique due to the presence of both nitro and triazole groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C11H13N7O3

Molecular Weight

291.27 g/mol

IUPAC Name

2-[(E)-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)hydrazinylidene]methyl]-4-nitrophenol

InChI

InChI=1S/C11H13N7O3/c1-2-10-14-16-11(17(10)12)15-13-6-7-5-8(18(20)21)3-4-9(7)19/h3-6,19H,2,12H2,1H3,(H,15,16)/b13-6+

InChI Key

XMRPNQQNAMYYOD-AWNIVKPZSA-N

Isomeric SMILES

CCC1=NN=C(N1N)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O

Canonical SMILES

CCC1=NN=C(N1N)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.